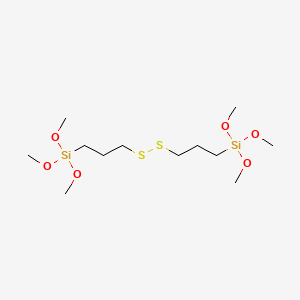![molecular formula C15H15NO B8773193 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL](/img/structure/B8773193.png)
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, catalysis, and biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenylethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group can participate in redox reactions, and the phenolic group can undergo electrophilic substitution, making it a versatile compound in both biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit significant biological activities. Its phenolic and imine groups provide a versatile platform for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15(17)10-8-13/h2-12,17H,1H3 |
Clave InChI |
ROZHGGKQXAOVMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B8773115.png)

![3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B8773130.png)
![3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8773140.png)





![1-[(4-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B8773174.png)
![tert-butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8773183.png)
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B8773208.png)


